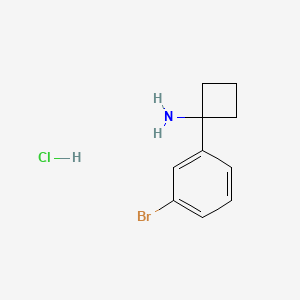

1-(3-Bromophenyl)cyclobutanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

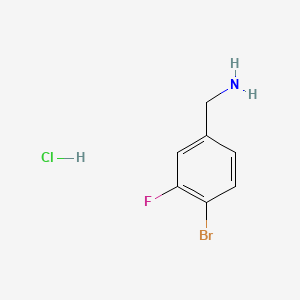

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . Its average mass is 262.574 Da and its monoisotopic mass is 260.991974 Da .

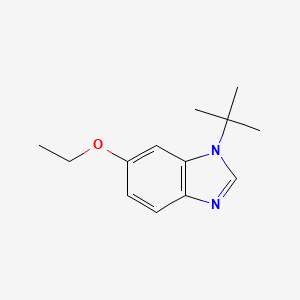

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringc1cc(cc(c1)Br)C2(CCC2)N.Cl . This indicates that the compound contains a bromophenyl group attached to a cyclobutanamine, along with a hydrochloride group. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

A cornerstone of research on compounds like 1-(3-Bromophenyl)cyclobutanamine hydrochloride is their utility in chemical synthesis. Studies have explored the reactivity of related bromophenyl compounds in forming complex chemical structures, which can be pivotal in drug development and materials science. For instance, palladium-catalyzed sequences involving carbon-carbon bond cleavage and formation highlight the potential of bromophenyl cyclobutanones in synthesizing arylated compounds, which are crucial in pharmaceutical chemistry (Matsuda, Shigeno, & Murakami, 2008). Similarly, the synthesis of cyclobutane derivatives through various chemical reactions underscores the versatility and potential of bromophenyl-related compounds in generating novel structures with potential application in drug design and other fields (Yao, Yu-ren, & Jia-jia, 2005).

Biological Activities

Compounds bearing the bromophenyl moiety have been extensively studied for their biological activities, including their potential as anticancer agents. A novel bromophenol derivative demonstrated significant anticancer activities against human lung cancer cell lines, suggesting the therapeutic potential of bromophenyl compounds in oncology (Guo et al., 2018). The compound's mechanism of action includes inducing cell cycle arrest and apoptosis through the modulation of key cellular pathways, highlighting the complex interplay between chemical structure and biological function.

Antifungal and Antimicrobial Applications

The exploration of bromophenyl compounds extends to antimicrobial research, where derivatives have shown promising in vitro activities against a range of pathogenic fungi and bacteria. For example, halogenated phenyl derivatives exhibited broad-spectrum activity against yeasts and molds, indicating their potential as novel antifungal agents (Buchta et al., 2004). This research underscores the potential for developing new antimicrobial agents from bromophenyl cyclobutanamine derivatives, addressing the ongoing challenge of antibiotic resistance.

Analytical and Material Science Applications

Beyond biological activities, bromophenyl compounds find applications in analytical chemistry and material science. The use of electrospray ionization mass spectrometry (ESI-MS) for investigating reactions involving radical cations demonstrates the utility of bromophenyl compounds in understanding complex chemical processes (Meyer & Metzger, 2003). Additionally, the synthesis and characterization of new ligands based on cyclobutane-substituted compounds for metal complexation highlight the role of such structures in developing novel materials with potential applications in catalysis, optoelectronics, and more (Cukurovalı, Yilmaz, & Ahmedzade, 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUCCMRTJSTME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676438 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228879-34-2 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B595089.png)